1-Isopropylpyridinium perchlorate
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Overview
Description
1-Isopropylpyridinium perchlorate is a quaternary ammonium salt with the molecular formula C8H12ClNO4. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-isopropylpyridinium perchlorate typically involves the reaction of pyridine with isopropyl halides in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt . Industrial production methods often involve the use of pyrylium perchlorates, which react with primary amines to yield N-alkylpyridinium perchlorates .
Chemical Reactions Analysis
1-Isopropylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyridinium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropylpyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an anti-cancer and anti-malarial agent.
Mechanism of Action
The mechanism of action of 1-isopropylpyridinium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion plays a crucial role in these interactions, often acting as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving the formation of stabilized carbocations and subsequent reactions with external nucleophiles .
Comparison with Similar Compounds
1-Isopropylpyridinium perchlorate can be compared with other pyridinium salts, such as:
- N-Methylpyridinium perchlorate
- N-Ethylpyridinium perchlorate
- N-Butylpyridinium perchlorate
These compounds share similar structural features but differ in their alkyl substituents, which can influence their reactivity and applications. This compound is unique due to its specific isopropyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-propan-2-ylpyridin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClHO4/c1-8(2)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITDFIVXAHDTDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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